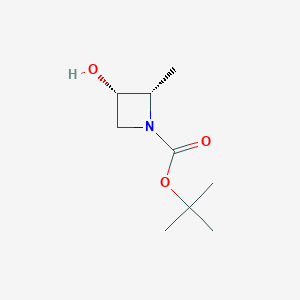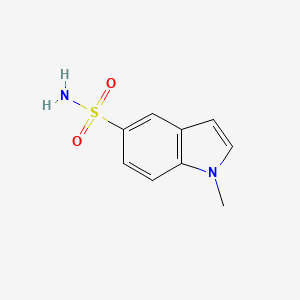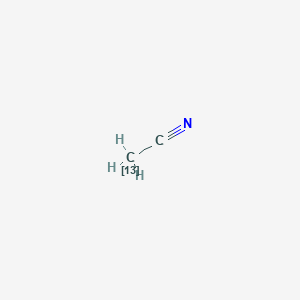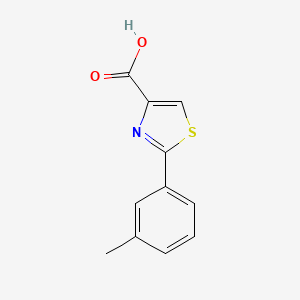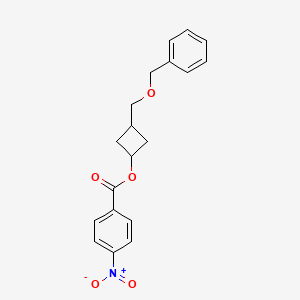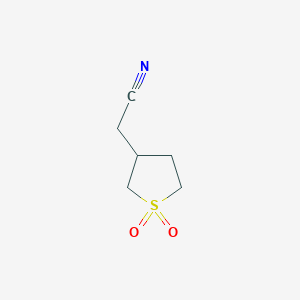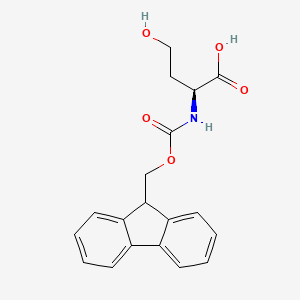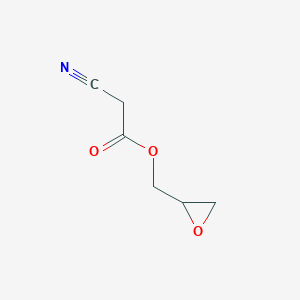
Oxiran-2-ylmethyl 2-cyanoacetate
Overview
Description
This compound belongs to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. It has gained significant interest due to its unique properties, including high reactivity and stability, making it valuable in various fields of research and industry.
Preparation Methods
Oxiran-2-ylmethyl 2-cyanoacetate can be synthesized by the reaction between glycyl chloride and potassium cyanide followed by a base-catalyzed nucleophilic substitution with glycidyl acetate. The resulting product is purified by recrystallization or column chromatography. This method provides a straightforward route to obtain the compound with high purity.
Chemical Reactions Analysis
Oxiran-2-ylmethyl 2-cyanoacetate undergoes various chemical reactions such as nucleophilic substitution, epoxide ring-opening, and hydrolysis. These reactions are facilitated by the presence of the cyano group and the oxirane ring in the molecule. Common reagents used in these reactions include bases, acids, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxiran-2-ylmethyl 2-cyanoacetate has found various applications in scientific experiments, such as organic synthesis, polymer chemistry, and materials science. It can be used as a versatile building block for the synthesis of various organic compounds, including chiral molecules, biologically active compounds, and polymers. Its high reactivity and stability make it suitable for use in these fields.
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl 2-cyanoacetate involves its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. These reactions are facilitated by the presence of the cyano group and the oxirane ring, which make the compound highly reactive. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Oxiran-2-ylmethyl 2-cyanoacetate is similar to other oxirane compounds, such as bis(oxiran-2-ylmethyl) terephthalate and tris(oxiran-2-ylmethyl) benzene-1,2,4-tricarboxylate . These compounds also contain the oxirane ring and exhibit similar reactivity and stability. this compound is unique due to the presence of the cyano group, which enhances its reactivity and makes it suitable for a wider range of applications.
Properties
IUPAC Name |
oxiran-2-ylmethyl 2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-2-1-6(8)10-4-5-3-9-5/h5H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYYBXUYNGCWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


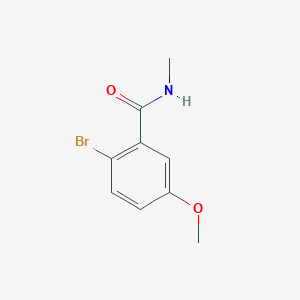
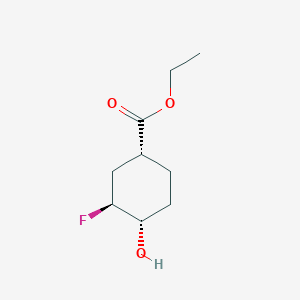
![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)
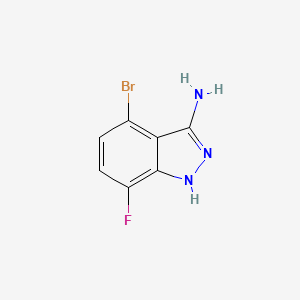
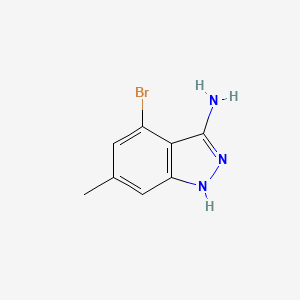
![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)

